4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane
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Overview
Description
4,5-Dimethyl-1,6-dioxaspiro[24]heptane is a spirocyclic compound characterized by a unique structure where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane typically involves the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out under reflux conditions with benzene as the solvent, and water is removed azeotropically . The product is then purified through distillation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the spiro center, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its unique structure.
Medicine: Investigated for its potential as a scaffold in drug design.
Industry: Utilized in the production of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which 4,5-Dimethyl-1,6-dioxaspiro[24]heptane exerts its effects depends on the specific reaction or applicationThese interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
- 6,10-Dioxaspiro[4.5]decane-7,9-dione
- 1,6-Dioxaspiro[4.4]nonane
- 5,7-Dimethyl-1,6-dioxaspiro[2.4]heptane
Uniqueness
4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane is unique due to its specific spirocyclic structure and the presence of two methyl groups, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for studying spirocyclic chemistry and developing new materials and bioactive molecules .
Properties
IUPAC Name |
4,5-dimethyl-1,6-dioxaspiro[2.4]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-6(2)8-3-7(5)4-9-7/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZFDNRLEYGADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC12CO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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